molecular formula C6H6FN3O B2672871 5-fluoro-N'-hydroxypyridine-2-carboximidamide CAS No. 1319747-16-4

5-fluoro-N'-hydroxypyridine-2-carboximidamide

Cat. No.: B2672871
CAS No.: 1319747-16-4
M. Wt: 155.13 g/mol
InChI Key: VDYBLESITQNCAL-UHFFFAOYSA-N
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Description

5-Fluoro-N'-hydroxypyridine-2-carboximidamide (C₆H₆FN₃O) is a pyridine derivative featuring a fluorine substituent at position 5 and a hydroxypyridine-2-carboximidamide functional group. Its SMILES notation, FC1=CN=C(C(=N)O)C=C1, highlights the fluorine atom at position 5 and the carboximidamide group at position 2 of the pyridine ring . The compound’s molecular weight is 155.13 g/mol, and its collision cross-section (CCS) values for various charged states have been computationally predicted (Table 1) .

Properties

IUPAC Name

5-fluoro-N'-hydroxypyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYBLESITQNCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319747-16-4
Record name 5-fluoro-N'-hydroxypyridine-2-carboximidamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydroxylamine to form the carboximidamide group . The reaction conditions often require a basic environment to facilitate the substitution and subsequent reactions.

Industrial Production Methods

Industrial production of 5-fluoro-N’-hydroxypyridine-2-carboximidamide may involve bulk manufacturing processes that utilize readily available fluorinated synthetic blocks and effective fluorinating reagents . The production process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N’-hydroxypyridine-2-carboximidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as hydroxylamine or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

5-fluoro-N’-hydroxypyridine-2-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-N’-hydroxypyridine-2-carboximidamide involves its interaction with molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with other molecules. This can affect various biological pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Halogen and Functional Group Replacements

5-Bromo-N''-Hydroxypyridine-2-Carboximidamide
  • Substituent : Bromine (Br) replaces fluorine at position 5.
  • Molecular Formula : C₆H₆BrN₃O.
  • Molecular Weight : 216.04 g/mol (higher due to Br’s atomic mass).
  • Physical Properties :
    • Density: 1.85 g/cm³ (predicted).
    • Melting Point: 162–164°C.
    • Boiling Point: 309.3°C (predicted).
  • Acidity : pKa ~13.11 (predicted), suggesting weaker basicity compared to the fluoro analog due to Br’s electron-withdrawing effects .
N-Hydroxy-5-(Trifluoromethyl)Picolinimidamide
  • Substituent : Trifluoromethyl (CF₃) replaces fluorine.
  • Molecular Formula : C₇H₆F₃N₃O.
  • Molecular Weight : 205.14 g/mol.
Parent Compound: N′-Hydroxypyridine-2-Carboximidamide
  • Substituent: No halogen at position 5.
  • This highlights the carboximidamide group’s role in supramolecular interactions .

Positional Isomerism: Carboximidamide Group Placement

5-Fluoro-N'-Hydroxypyridine-3-Carboximidamide
  • Structure : Carboximidamide group shifts to position 3.
  • Molecular Formula : C₆H₆FN₃O (identical to the target compound).
  • Impact : Altered hydrogen-bonding patterns and electronic distribution may affect crystallinity or biological target interactions .

Physicochemical and Analytical Data

Table 1: Key Properties of 5-Fluoro-N'-Hydroxypyridine-2-Carboximidamide and Analogs
Compound Name Substituent Position Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C) CCS [M+H]+ (Ų)
This compound F 2 155.13 N/A N/A 180.2
5-Bromo-N''-hydroxypyridine-2-carboximidamide Br 2 216.04 1.85 162–164 N/A
N-Hydroxy-5-(trifluoromethyl)picolinimidamide CF₃ 5 205.14 N/A N/A N/A
5-Fluoro-N'-hydroxypyridine-3-carboximidamide F 3 155.13 N/A N/A N/A

Notes:

  • CCS values for the fluoro analog are predicted for [M+H]+ ions using computational models .
  • Bromo analog’s higher molecular weight and density reflect Br’s atomic properties .

Electronic and Steric Effects

  • Fluoro vs. Bromine’s polarizability may improve lipophilicity.
  • CF₃ Group : Introduces steric hindrance and stronger inductive effects, likely reducing solubility in polar solvents compared to halogens .
  • Positional Isomerism : A carboximidamide group at position 3 vs. 2 may disrupt hydrogen-bonding networks critical for crystallization or biological activity .

Biological Activity

5-Fluoro-N'-hydroxypyridine-2-carboximidamide is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties and interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C6H6FN3O
  • CAS Number : 1319747-16-4

The presence of the fluorine atom and hydroxylamine group significantly influences its reactivity and biological interactions, making it a unique compound in its class.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The fluorine atom's strong electron-withdrawing effect enhances the compound's reactivity, facilitating interactions with biomolecules such as proteins and nucleic acids. This interaction can affect various biological pathways, including:

  • Inhibition of Enzymatic Activity : The compound has been investigated for its potential to inhibit certain enzymes involved in cancer progression.
  • Modulation of Cellular Pathways : It may influence signaling pathways related to cell proliferation and apoptosis.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

  • Cell Proliferation Assays : Studies have shown that this compound exhibits anti-proliferative effects on various cancer cell lines, including HT29 (colorectal cancer) and FEK4 (fibroblast) cells. The IC50 values indicate significant potency against these lines.
    Cell LineIC50 (µM)Effect
    HT291.5Anti-proliferative
    FEK41.1Anti-proliferative
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit tankyrases, enzymes involved in telomere regulation and Wnt signaling pathways. These enzymes are promising targets for cancer therapy.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound to enhance its potency and selectivity against tankyrases. The study revealed that modifications in the aromatic side chains resulted in compounds with improved inhibitory activity, highlighting structure-activity relationships essential for drug development.

Synthesis Methods

The synthesis of this compound typically involves:

  • Nucleophilic Substitution : A common method includes the substitution of a nitro group by fluorine, followed by hydroxylamine addition to form the carboximidamide group.
    Nitro compoundFluorinationFluorinated intermediateHydroxylamine5fluoro N hydroxypyridine 2 carboximidamide\text{Nitro compound}\xrightarrow{\text{Fluorination}}\text{Fluorinated intermediate}\xrightarrow{\text{Hydroxylamine}}5-\text{fluoro N hydroxypyridine 2 carboximidamide}

Q & A

Basic: What are the common synthetic routes for 5-fluoro-N'-hydroxypyridine-2-carboximidamide?

A standard approach involves functionalizing pyridine derivatives via nucleophilic substitution or condensation reactions. For example:

  • Intermediate preparation : Start with 5-fluoro-2-cyanopyridine, react with hydroxylamine to form the amidoxime (N'-hydroxycarboximidamide) group. This method mirrors protocols for analogous pyridinecarboximidamides .
  • Protecting group strategies : Use pivalamide intermediates (e.g., N-(5-fluoro-3-iodopyridin-2-yl)pivalamide) to protect reactive sites during synthesis, followed by deprotection .
  • Validation : Confirm product purity via HPLC (≥98% purity criteria) and structural integrity via 1^1H/13^{13}C NMR, referencing coupling constants for fluorinated aromatic protons .

Basic: How is the crystal structure of this compound determined, and what software is recommended?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps:

  • Data collection : Use high-resolution single-crystal diffraction data.
  • Hydrogen bonding analysis : The compound forms cocrystals via N–H···O and O–H···N interactions, as seen in its succinic acid cocrystal .
  • Refinement : SHELX handles twinned data and high-resolution structures efficiently, critical for fluorinated compounds due to their electron density challenges .

Basic: What analytical techniques are essential for characterizing this compound?

  • Spectroscopy :
    • NMR : Identify fluorine coupling patterns (e.g., 3JFH^3J_{F-H} for meta/para substituents) and amidoxime protons (δ ~8-10 ppm) .
    • FT-IR : Confirm N–H (3200-3400 cm1^{-1}) and C=N (1640-1680 cm1^{-1}) stretches.
  • Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for fluorine .

Advanced: How can computational modeling (e.g., QSAR, DFT) predict the reactivity of this compound?

  • QSAR : Correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity or stability. For example, fluorine at C5 enhances electron-withdrawing effects, influencing hydrogen-bonding capacity .
  • DFT : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), predicting nucleophilic/electrophilic sites .
  • Docking studies : Model interactions with biological targets (e.g., enzymes with pyridine-binding pockets) using AutoDock Vina .

Advanced: How to resolve contradictions in spectral or crystallographic data?

  • Cross-validation : Compare experimental NMR shifts with computed (GIAO-DFT) values to identify discrepancies .
  • Data reprocessing : Re-refine X-ray data with alternative software (e.g., Olex2 vs. SHELX) to check for systematic errors .
  • Literature benchmarking : Contrast findings with structurally similar compounds, such as N′-hydroxypyridine-2-carboximidamide cocrystals .

Advanced: What strategies enable cocrystal design to enhance solubility or stability?

  • Coformer selection : Use dicarboxylic acids (e.g., succinic acid) to form hydrogen bonds with the amidoxime group. The 2:1 stoichiometry observed in cocrystals maximizes packing efficiency .
  • Thermal analysis : Perform DSC/TGA to assess cocrystal stability vs. the parent compound.
  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) for cocrystallization success .

Advanced: How does fluorination at C5 influence electronic properties and bioactivity?

  • Electronic effects : Fluorine’s -I effect reduces pyridine ring electron density, altering redox potentials (cyclic voltammetry) and acidity of adjacent protons .
  • Bioactivity : Fluorine enhances membrane permeability and metabolic stability, as seen in LY2886721 (a fluoropicolinamide derivative targeting CNS disorders) .
  • SAR studies : Compare with non-fluorinated analogs to quantify fluorine’s impact on binding affinity (e.g., IC50_{50} differences in enzyme assays) .

Advanced: What are the challenges in functionalizing the pyridine ring further?

  • Regioselectivity : Fluorine at C5 directs electrophilic substitution to C3 or C4. Use directing groups (e.g., pivalamide) to control iodination or nitration .
  • Steric hindrance : Bulky substituents at C2 (e.g., hydroxymethyl) may require protective strategies (e.g., tert-butyldimethylsilyl ethers) .
  • Compatibility : Ensure reaction conditions (e.g., Pd-catalyzed cross-coupling) do not degrade the amidoxime group .

Advanced: How to assess stability under varying pH and temperature?

  • Forced degradation : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and monitor via HPLC for decomposition products (e.g., hydrolysis to carboxylic acid).
  • Thermal stability : Use TGA to identify decomposition temperatures (>200°C typical for fluorinated aromatics) .
  • Light sensitivity : Conduct UV-accelerated aging studies to detect photodegradation pathways .

Advanced: What methodologies support high-throughput screening for biological activity?

  • Assay design : Use fluorescence polarization or SPR to screen against targets like kinases or GPCRs, leveraging the compound’s fluorophore-like properties .
  • Metabolic profiling : Incubate with liver microsomes and analyze via LC-MS/MS to identify metabolites (e.g., hydroxylation at C3) .
  • Toxicity screening : Employ zebrafish embryos or HEK293 cells to assess cytotoxicity and off-target effects .

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